Cas no 741716-23-4 (3,8-dimethyl-5-(propan-2-yl)azulene-1-sulfonamide)

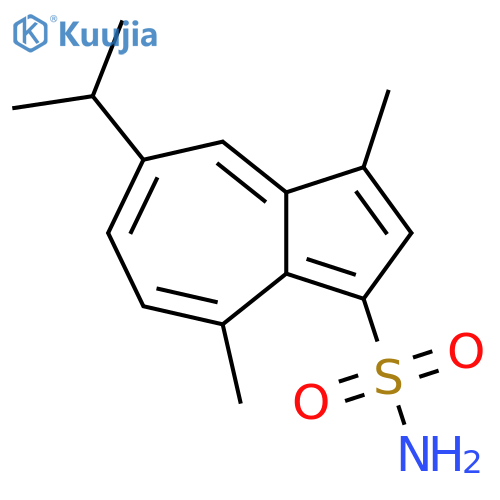

741716-23-4 structure

商品名:3,8-dimethyl-5-(propan-2-yl)azulene-1-sulfonamide

CAS番号:741716-23-4

MF:C15H19NO2S

メガワット:277.381862878799

MDL:MFCD21602723

CID:5233752

PubChem ID:73994816

3,8-dimethyl-5-(propan-2-yl)azulene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 1-Azulenesulfonamide, 3,8-dimethyl-5-(1-methylethyl)-

- 3,8-dimethyl-5-(propan-2-yl)azulene-1-sulfonamide

-

- MDL: MFCD21602723

- インチ: 1S/C15H19NO2S/c1-9(2)12-6-5-10(3)15-13(8-12)11(4)7-14(15)19(16,17)18/h5-9H,1-4H3,(H2,16,17,18)

- InChIKey: JBKXNXHWYBXRPJ-UHFFFAOYSA-N

- ほほえんだ: C1(S(N)(=O)=O)=C2C(=CC(C(C)C)=CC=C2C)C(C)=C1

3,8-dimethyl-5-(propan-2-yl)azulene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01105262-1g |

3,8-Dimethyl-5-(propan-2-yl)azulene-1-sulfonamide |

741716-23-4 | 95% | 1g |

¥4305.0 | 2024-04-18 | |

| Enamine | EN300-98769-0.5g |

3,8-dimethyl-5-(propan-2-yl)azulene-1-sulfonamide |

741716-23-4 | 95.0% | 0.5g |

$836.0 | 2025-02-21 | |

| Enamine | EN300-98769-1.0g |

3,8-dimethyl-5-(propan-2-yl)azulene-1-sulfonamide |

741716-23-4 | 95.0% | 1.0g |

$871.0 | 2025-02-21 | |

| Enamine | EN300-98769-5.0g |

3,8-dimethyl-5-(propan-2-yl)azulene-1-sulfonamide |

741716-23-4 | 95.0% | 5.0g |

$2525.0 | 2025-02-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421282-250mg |

5-Isopropyl-3,8-dimethylazulene-1-sulfonamide |

741716-23-4 | 95% | 250mg |

¥20179.00 | 2024-07-28 | |

| Enamine | EN300-98769-10g |

3,8-dimethyl-5-(propan-2-yl)azulene-1-sulfonamide |

741716-23-4 | 10g |

$3746.0 | 2023-09-01 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421282-1g |

5-Isopropyl-3,8-dimethylazulene-1-sulfonamide |

741716-23-4 | 95% | 1g |

¥21943.00 | 2024-07-28 | |

| Enamine | EN300-98769-10.0g |

3,8-dimethyl-5-(propan-2-yl)azulene-1-sulfonamide |

741716-23-4 | 95.0% | 10.0g |

$3746.0 | 2025-02-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421282-100mg |

5-Isopropyl-3,8-dimethylazulene-1-sulfonamide |

741716-23-4 | 95% | 100mg |

¥19322.00 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421282-500mg |

5-Isopropyl-3,8-dimethylazulene-1-sulfonamide |

741716-23-4 | 95% | 500mg |

¥22572.00 | 2024-07-28 |

3,8-dimethyl-5-(propan-2-yl)azulene-1-sulfonamide 関連文献

-

Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748

-

Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

-

Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311

-

Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296

741716-23-4 (3,8-dimethyl-5-(propan-2-yl)azulene-1-sulfonamide) 関連製品

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

推奨される供給者

Amadis Chemical Company Limited

(CAS:741716-23-4)3,8-dimethyl-5-(propan-2-yl)azulene-1-sulfonamide

清らかである:99%

はかる:1g

価格 ($):564.0